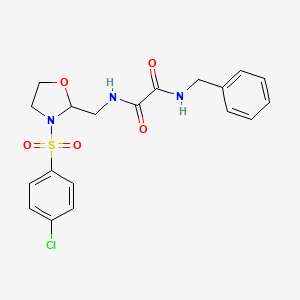

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQNNDOKCKNIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of the Chlorophenyl Sulfonyl Group: The oxazolidinone intermediate is then reacted with a chlorophenyl sulfonyl chloride in the presence of a base such as triethylamine to introduce the chlorophenyl sulfonyl group.

Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxazolidinone derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Uniqueness

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with benzylamine and oxalyl chloride to create an intermediate.

- Reaction with Oxazolidine Derivative : This intermediate is then reacted with a phenylsulfonyl oxazolidine derivative under controlled conditions, often utilizing organic solvents like dichloromethane and catalysts to enhance yield and purity.

The biological activity of this compound is largely attributed to its structural components:

- Oxazolidine Ring : Facilitates binding to specific enzymes or receptors.

- Phenylsulfonyl Group : Enhances the compound's ability to interact with biological targets.

- Benzyl Group : Increases lipophilicity, promoting better cell membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, oxazolidinone derivatives have been shown to inhibit bacterial protein synthesis, making them effective against various pathogens.

Anticancer Potential

Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For example, it has shown potential as an inhibitor of EGFR tyrosine kinase, which is crucial in many cancers. In vitro studies on various cancer cell lines demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .

Case Studies

- Anticancer Studies :

-

Antimicrobial Evaluation :

- In another investigation, derivatives of oxazolidinones were tested against Gram-positive bacteria. The results showed that these compounds effectively inhibited bacterial growth, highlighting their utility in treating infections caused by resistant strains.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Antimicrobial, Anticancer | Enzyme inhibition |

| Similar Oxazolidinone Derivatives | Antimicrobial | Protein synthesis inhibition |

Q & A

Basic Research Questions

Q. What are the critical structural features of N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do they influence its reactivity and bioactivity?

- Answer : The compound contains three key functional groups:

- A 4-chlorophenylsulfonyl group (electron-withdrawing, enhances stability and enzyme-binding potential).

- An oxazolidinone ring (rigid heterocycle, improves pharmacokinetics and target selectivity).

- A benzyl-oxalamide moiety (hydrogen-bonding capacity, critical for receptor interactions).

These groups collectively affect solubility, metabolic stability, and binding affinity. For example, the sulfonyl group may mediate interactions with cysteine residues in enzyme active sites .- Methodological Insight : Computational docking studies (e.g., AutoDock Vina) paired with HPLC-based stability assays can validate structure-activity relationships (SAR).

Q. How is the compound synthesized, and what reaction conditions optimize yield and purity?

- Answer : Synthesis typically involves:

Oxazolidinone ring formation via cyclization of epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Sulfonylation of the oxazolidinone using 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base.

Oxalamide coupling via HATU-mediated amidation between benzylamine and the sulfonylated intermediate .

- Optimization : Reaction monitoring via TLC and purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein interference). Strategies include:

- Dose-response profiling across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Metabolic stability assays in liver microsomes to account for interspecies differences (human vs. rodent).

- Target engagement validation using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

- Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to statistically differentiate artifact-driven vs. biologically significant results.

Q. How does the compound’s mechanism of action differ from structurally related oxazolidinone antibiotics?

- Answer : Unlike linezolid (a classical oxazolidinone), this compound’s N-benzyl-oxalamide side chain may enable dual targeting:

- Ribosomal inhibition (50S subunit binding, common to oxazolidinones).

- Sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase or COX-2 via hydrophobic interactions).

- Evidence : Competitive binding assays with radiolabeled linezolid and enzymatic IC₅₀ comparisons can clarify target specificity .

Q. What analytical techniques are most effective for characterizing degradation products under physiological conditions?

- Answer :

- LC-MS/MS : Identifies hydrolyzed products (e.g., oxalic acid derivatives) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).

- NMR kinetics : Tracks real-time degradation of the oxazolidinone ring in deuterated PBS buffer.

- X-ray crystallography : Resolves structural changes in co-crystallized enzyme complexes .

Q. How can researchers design SAR studies to improve this compound’s selectivity against off-target receptors?

- Answer :

Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and steric effects.

Oxazolidinone ring modification : Introduce methyl or ethyl groups at C5 to alter conformational flexibility.

Bioisosteric replacement : Swap the sulfonyl group with phosphonate or carbonyl to test electronic effects.

- Validation : High-throughput screening (HTS) with counter-target assays (e.g., hERG channel binding) minimizes off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.